molecular formula C12H14Cl3N3O3 B11950745 N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}butanamide

N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}butanamide

Cat. No.: B11950745
M. Wt: 354.6 g/mol
InChI Key: VKYWBURNJNDXCR-UHFFFAOYSA-N
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Description

N-(2,2,2-Trichloro-1-(4-nitro-phenylamino)-ethyl)-butyramide: is a synthetic organic compound characterized by the presence of a trichloromethyl group, a nitro-substituted phenyl ring, and a butyramide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-Trichloro-1-(4-nitro-phenylamino)-ethyl)-butyramide typically involves the following steps:

    Nitration of Aniline: The starting material, aniline, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-nitroaniline.

    Formation of Trichloromethyl Intermediate: 4-nitroaniline is then reacted with trichloroacetaldehyde under acidic conditions to form the trichloromethyl intermediate.

    Amidation: The trichloromethyl intermediate is subsequently reacted with butyric acid or its derivatives in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield N-(2,2,2-Trichloro-1-(4-nitro-phenylamino)-ethyl)-butyramide.

Industrial Production Methods

In an industrial setting, the synthesis of N-(2,2,2-Trichloro-1-(4-nitro-phenylamino)-ethyl)-butyramide can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in N-(2,2,2-Trichloro-1-(4-nitro-phenylamino)-ethyl)-butyramide can undergo reduction to form the corresponding amine.

    Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Reduction: 4-amino-phenylamino derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Butyric acid and 4-nitroaniline.

Scientific Research Applications

    Medicinal Chemistry: As a precursor for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.

    Materials Science: In the development of novel polymers and materials with specific properties.

    Biological Studies: As a probe to study enzyme interactions and metabolic pathways.

    Industrial Chemistry: As an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,2,2-Trichloro-1-(4-nitro-phenylamino)-ethyl)-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethyl group and nitro-substituted phenyl ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-Trichloro-1-(4-nitro-phenylamino)-ethyl)-acetamide
  • N-(2,2,2-Trichloro-1-(4-nitro-phenylamino)-ethyl)-propionamide
  • N-(2,2,2-Trichloro-1-(4-nitro-phenylamino)-ethyl)-isobutyramide

Uniqueness

N-(2,2,2-Trichloro-1-(4-nitro-phenylamino)-ethyl)-butyramide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the butyramide moiety, in particular, differentiates it from other similar compounds and influences its solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C12H14Cl3N3O3

Molecular Weight

354.6 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]butanamide

InChI

InChI=1S/C12H14Cl3N3O3/c1-2-3-10(19)17-11(12(13,14)15)16-8-4-6-9(7-5-8)18(20)21/h4-7,11,16H,2-3H2,1H3,(H,17,19)

InChI Key

VKYWBURNJNDXCR-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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